molecular formula C14H8ClNO4S2 B2399031 N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide CAS No. 877793-88-9

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide

Cat. No.: B2399031
CAS No.: 877793-88-9
M. Wt: 353.79
InChI Key: FZHAPDANAPDYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthoquinone core, which is known for its biological activity, and a thiophene sulfonamide group, which can enhance its chemical properties.

Preparation Methods

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-1,4-naphthoquinone and thiophene-2-sulfonamide.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. A base, such as triethylamine, is often used to facilitate the reaction.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these conditions to increase yield and reduce costs, such as using alternative solvents or catalysts.

Chemical Reactions Analysis

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction of the naphthoquinone can yield hydroquinone derivatives.

    Substitution: The chlorine atom on the naphthoquinone can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide involves its interaction with cellular components. The naphthoquinone core can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA and proteins, leading to cell death. The thiophene sulfonamide group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide can be compared with other naphthoquinone derivatives, such as:

The unique combination of the naphthoquinone core and the thiophene sulfonamide group in this compound enhances its chemical stability and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHAPDANAPDYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.